molecular formula C6H8O B1626296 5-Hexen-2-YN-1-OL CAS No. 2749-86-2

5-Hexen-2-YN-1-OL

Cat. No. B1626296
CAS RN: 2749-86-2
M. Wt: 96.13 g/mol
InChI Key: KSOMTIQGBYHOJM-UHFFFAOYSA-N
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Description

5-Hexen-2-YN-1-OL, otherwise known as 2-hexen-1-ol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid with a pleasant, fruity odor. It is found in many plants, fruits, and essential oils, and has a variety of uses in the scientific and medical fields.

Scientific Research Applications

Copolymerization in Material Science

5-Hexen-2-YN-1-OL has been utilized in the field of material science, particularly in copolymerization processes. For example, Hagihara et al. (2001) and Hagihara et al. (2004) studied the copolymerization of ethylene and 5-Hexen-1-OL, which resulted in the development of copolymers with alternating structures. These copolymers exhibited properties like good hydrophilic characteristics, making them potentially useful in various applications in material science (Hagihara et al., 2001) (Hagihara et al., 2004).

Flavor and Fragrance Industry

The compound has been identified as a key component in the flavor and fragrance industry. Chiang et al. (2003) explored its use in the biosynthesis of cis-3-hexen-1-yl acetate, a compound with a fruity odor used widely in food products (Chiang et al., 2003).

Chemical Reactions and Catalysis

In chemical reactions and catalysis, 5-Hexen-2-YN-1-OL is involved in various transformation processes. Bozkaya and Özkan (2012) conducted a comprehensive theoretical study on the thermal rearrangements of 1-hexen-5-yne, a compound related to 5-Hexen-2-YN-1-OL, providing insights into its reaction mechanisms and kinetics (Bozkaya & Özkan, 2012). Buzas and Gagosz (2006) described the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates, offering an efficient method for the synthesis of complex organic compounds (Buzas & Gagosz, 2006).

Atmospheric and Environmental Studies

In environmental and atmospheric studies, Lin et al. (2016) and Gai et al. (2015) investigated the reactions of hexenols, including compounds structurally similar to 5-Hexen-2-YN-1-OL, with ozone and OH radicals, respectively. These studies provide valuable data on the environmental fate and behavior of these compounds (Lin et al., 2016) (Gai et al., 2015).

properties

IUPAC Name

hex-5-en-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMTIQGBYHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434416
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexen-2-YN-1-OL

CAS RN

2749-86-2
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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